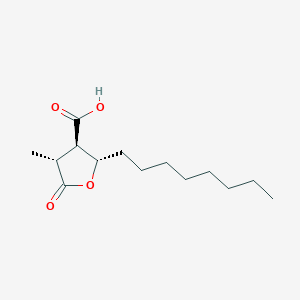
3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4R)- is an organic compound with a complex structure It is a derivative of furan, a heterocyclic organic compound, and contains multiple functional groups, including a carboxylic acid, a ketone, and an alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4R)- typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the desired substituents. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the alkyl chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4R)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest in drug discovery and development, particularly for its potential as an enzyme inhibitor.
Medicine: Research has explored its use in developing new therapeutic agents, especially for its potential anticancer properties.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4R)- exerts its effects involves its interaction with molecular targets such as enzymes. For example, it can inhibit fatty acid synthase, an enzyme involved in lipid metabolism, by binding to its active site and preventing substrate access. This inhibition can lead to reduced lipid synthesis and has potential therapeutic implications for cancer and metabolic disorders.
類似化合物との比較
Similar Compounds
- 3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-, (2R,3S)-rel-
- 3-Furancarboxylic acid, tetrahydro-4-methylene-5-oxo-2-tridecyl-, cis- (9CI)
Uniqueness
3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4R)- is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its ability to inhibit fatty acid synthase sets it apart from other similar compounds, making it a valuable target for research in cancer therapy and metabolic regulation.
生物活性
3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4R)-, also known as C75, is a compound of significant interest due to its biological activities, particularly as an inhibitor of fatty acid synthase (FAS). This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C14H22O4
- CAS Registry Number : 218137-86-1
- Molecular Mass : 254.32 g/mol
C75 is primarily recognized for its role as an inhibitor of fatty acid synthase. FAS is crucial in de novo lipogenesis, and its inhibition can lead to reduced lipid accumulation in cells. This mechanism is particularly relevant in the context of obesity and metabolic disorders.
Key Findings:
- Inhibition of Fatty Acid Synthase : C75 has been shown to suppress mitochondrial fatty acid synthesis, which is vital for energy production and metabolic regulation .
- Impact on Lipid Metabolism : Research indicates that C75 can alter lipid profiles in various cell types, leading to decreased triglyceride levels and enhanced fatty acid oxidation .
Biological Activity
The biological activity of C75 extends beyond FAS inhibition. It has been implicated in various physiological processes:
- Anti-obesity Effects : In animal models, administration of C75 resulted in weight loss and reduced fat mass due to its ability to inhibit fat synthesis and promote fat oxidation.
- Potential Anti-cancer Properties : Some studies suggest that by modulating lipid metabolism, C75 may exert anti-tumor effects, although further research is required to elucidate these mechanisms fully .
Case Study 1: Obesity Management
A study conducted on mice demonstrated that C75 administration led to significant reductions in body weight and fat mass compared to control groups. The results indicated a direct correlation between FAS inhibition and weight loss .
Case Study 2: Cancer Research
In vitro studies have shown that C75 can induce apoptosis in certain cancer cell lines by disrupting lipid metabolism pathways. This suggests a potential role for C75 in cancer therapy, particularly for tumors reliant on fatty acid synthesis for growth .
Data Table: Summary of Biological Activities
特性
CAS番号 |
647830-62-4 |
|---|---|
分子式 |
C14H24O4 |
分子量 |
256.34 g/mol |
IUPAC名 |
(2S,3R,4R)-4-methyl-2-octyl-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C14H24O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h10-12H,3-9H2,1-2H3,(H,15,16)/t10-,11+,12-/m1/s1 |
InChIキー |
GQYYQVFYWKFMBP-GRYCIOLGSA-N |
異性体SMILES |
CCCCCCCC[C@H]1[C@@H]([C@H](C(=O)O1)C)C(=O)O |
正規SMILES |
CCCCCCCCC1C(C(C(=O)O1)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















